molecular formula C20H17N3O8 B2580620 methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-89-5

methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B2580620
CAS No.: 884214-89-5
M. Wt: 427.369
InChI Key: ZBINVJIYRANYAM-UHFFFAOYSA-N
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Description

The compound methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate (referred to hereafter as Compound X) is a structurally complex spirocyclic molecule featuring a fused indole-pyran core. This article compares Compound X with structurally analogous spirocyclic derivatives, focusing on substituent effects, spectral characteristics, and synthetic methodologies.

Properties

IUPAC Name

methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O8/c1-29-18(27)14-17(22)31-15-12(25)6-9(8-24)30-16(15)20(14)10-4-2-3-5-11(10)23(19(20)28)7-13(21)26/h2-6,24H,7-8,22H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBINVJIYRANYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)N)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-amino-1-(carbamoylmethyl)-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate typically involves a multi-step process. One common method involves a domino three-component reaction of readily available carbonyl compounds, such as aryl aldehydes or isatins, active methylene compounds, and kojic acid as a Michael donor. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the described synthetic route offers a scalable and efficient approach. The use of ultrasound irradiation and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-1-(carbamoylmethyl)-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in dihydroxy derivatives.

Scientific Research Applications

Methyl 2’-amino-1-(carbamoylmethyl)-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2’-amino-1-(carbamoylmethyl)-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound X shares a spiro[indole-pyrano[3,2-b]pyran] scaffold with several analogs, but its substituents differentiate it significantly:

Compound Name & Source Key Substituents Functional Groups Present
Compound X 1-(carbamoylmethyl), 6'-hydroxymethyl, 2'-amino, 3'-methoxycarbonyl Carbamoyl, hydroxymethyl, amino, ester
Methyl 2'-amino-3'-cyano-6'-methyl... () 3'-cyano, 6'-methyl, 1-propyl Cyano, methyl, ester
Ethyl-2'-amino-3'-cyano-6'-methyl... () 3'-cyano, 6'-methyl, indene core Cyano, methyl, ester
Compound 6h () 4-(4-chlorobenzyloxy)phenyl, 6-hydroxymethyl Chlorobenzyl, hydroxymethyl, cyano
Compound 3a () 1,3-dimethyl, 5-phenyl, 6-cyano Cyano, methyl

Key Observations :

  • Polarity: Compound X’s carbamoylmethyl and hydroxymethyl groups enhance hydrophilicity compared to analogs with cyano (e.g., ) or methyl groups (e.g., ). This may improve aqueous solubility .

Physicochemical Properties

Comparative melting points and spectral data highlight substituent effects:

Compound Name & Source Melting Point (°C) IR (cm⁻¹) / Key Peaks NMR (δ, ppm) Notable Signals
Compound X Not reported Expected: ~3400 (NH/OH), ~1650 (C=O ester, amide) Anticipated: 3.2–3.4 (CH3 ester), 5.6 (OH)
Compound 7d () >290 Not reported 1H: 6.33 (spiro-H), 8.11 (NH2)
Compound 3d () Not reported 2192 (C≡N), 1659 (C=O) 1H: 6.90 (NH2), 2.25 (CH3)
Compound 6h () 232–236 3406 (NH/OH), 2191 (C≡N) Not reported
Compound 3a () 219–222 Not reported 1H: 4.32 (CH), 7.15–7.39 (Ar-H)

Key Observations :

  • Melting Points: The high melting point of ’s compound (>290°C) likely arises from intermolecular hydrogen bonding between hydroxymethyl and amino groups, a feature shared with Compound X .
  • IR/NMR: Cyano groups (e.g., ) exhibit strong IR absorption near 2190–2200 cm⁻¹, absent in Compound X . Compound X’s ester and carbamoyl C=O stretches (~1650–1700 cm⁻¹) would dominate its IR profile.

Key Differences :

  • Substituent Compatibility : Bulky groups (e.g., ’s chlorobenzyl) may necessitate longer reaction times or higher temperatures compared to Compound X ’s smaller substituents .
  • Yield Optimization: Cyano-containing analogs () often achieve moderate yields (~50–70%), while hydroxylated derivatives () require careful purification due to polarity .

Biological Activity

Methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate (CAS Number: 884214-89-5) is a complex organic compound with potential biological activities. This article examines its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O8C_{20}H_{17}N_{3}O_{8} with a molecular weight of 427.4 g/mol. The detailed structure includes functional groups that may contribute to its biological activity.

PropertyValue
CAS Number884214-89-5
Molecular FormulaC20H17N3O8
Molecular Weight427.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of indole and pyrano-pyran compounds have shown promising results in inhibiting cell proliferation in murine L1210 leukemia and human A549 lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Activity

Compounds with similar pyrano-pyran structures have also demonstrated antimicrobial properties against a range of pathogens. Research suggests that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death .

Anti-inflammatory Effects

The compound's structural components may also confer anti-inflammatory properties. Studies on related compounds have shown the potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes .

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects of methyl 2'-amino derivatives on cancer cell lines.
    • Method : MTT assay was performed on A549 and HT29 cells.
    • Results : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was utilized.
    • Results : Zones of inhibition were observed at concentrations as low as 50 µg/mL.

Q & A

Basic Question: What spectroscopic methods are recommended for characterizing this spirocyclic compound, and how should data discrepancies be resolved?

Methodological Answer:
Characterization requires a multi-technique approach:

  • 1H/13C NMR : Assign signals using coupling constants and DEPT/HSQC experiments to resolve overlapping peaks in the spiro and pyranopyran regions. For example, highlights δ values for hydrogen/carbon environments in similar spiro systems .
  • IR Spectroscopy : Confirm carbonyl (amide, ester) and hydroxyl groups via absorption bands (e.g., 1680–1750 cm⁻¹ for carbonyls) .
  • HRMS (ESI) : Validate molecular weight with <5 ppm error, as demonstrated in for analogous compounds .
  • Data Discrepancy Resolution : Cross-validate with 2D NMR (e.g., COSY, NOESY) and replicate measurements under controlled humidity/temperature to address batch-to-batch variability .

Basic Question: What synthetic strategies are reported for constructing the spiro[indole-pyrano[3,2-b]pyran] core?

Methodological Answer:
Key steps include:

  • One-Pot Multi-Component Reactions : Use indole precursors with keto-esters under acidic catalysis to form the spiro junction, as seen in for related pyrano-pyrimidine systems (e.g., 95% yield via tandem cyclization) .
  • Protecting Group Management : Optimize carbamoylmethyl and hydroxymethyl group stability during synthesis. Ethyl ester intermediates (e.g., in ) may require selective hydrolysis .
  • Chromatographic Purification : Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures to isolate polar byproducts .

Advanced Question: How can non-covalent interactions (NCIs) influence the compound’s supramolecular assembly, and what experimental/theoretical methods are used to study them?

Methodological Answer:

  • Experimental Methods :
    • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., amide-NH⋯O=C) and π-stacking in the solid state. emphasizes NCIs in supramolecular design .
    • Solvatochromism Studies : Monitor UV/Vis shifts in solvents of varying polarity to assess dipole-dipole interactions .
  • Theoretical Methods :
    • DFT Calculations : Map electrostatic potential surfaces to predict interaction sites (e.g., carbonyl groups) .
    • MD Simulations : Model solvent effects on aggregation behavior using packages like GROMACS .

Advanced Question: How should researchers design experiments to address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Controlled Replication : Adopt randomized block designs (e.g., ’s split-plot framework) to isolate variables like catalyst loading or temperature .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., p < 0.05) and optimize conditions via response surface methodology .
  • Bioactivity Reproducibility : Use standardized assays (e.g., antioxidant activity in ) with positive controls (e.g., ascorbic acid) and triplicate measurements .

Basic Question: What protocols assess the compound’s stability under environmental or physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC ( ’s environmental fate framework) .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition using LC-MS to identify photoproducts .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability) .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with active-site carboxylates) .
  • Reactivity Descriptors : Calculate Fukui indices via Gaussian to identify nucleophilic/electrophilic sites (e.g., amino or carbonyl groups) .
  • Metabolic Pathway Prediction : Employ SwissADME to forecast Phase I/II metabolism and potential toxicity .

Basic Question: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 → 1:1 gradients) to separate polar byproducts (e.g., ’s 51% yield after purification) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) for high-purity crystals, as in ’s isolation of pyrano-pyrimidines .
  • HPLC-Prep : Apply C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced Question: What strategies elucidate the reaction mechanism of spiro-ring formation in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., cyclization vs. nucleophilic attack) .
  • Intermediate Trapping : Quench reactions at early stages and characterize intermediates via LC-MS or in-situ IR .
  • Computational Transition-State Modeling : Identify energy barriers for spiro-junction formation using QM/MM methods .

Basic Question: How is the compound’s antioxidant or biological activity evaluated in vitro?

Methodological Answer:

  • DPPH/ABTS Assays : Quantify radical scavenging activity (IC50) relative to Trolox, as in ’s phenolic compound analysis .
  • Cellular Uptake Studies : Use fluorescent labeling (e.g., FITC conjugates) and confocal microscopy to track intracellular localization .
  • Enzyme Inhibition Assays : Measure IC50 against targets (e.g., COX-2) using fluorogenic substrates .

Advanced Question: How can researchers leverage non-covalent interactions to enhance the compound’s crystallinity or bioavailability?

Methodological Answer:

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to stabilize NCIs and improve solubility ( ’s supramolecular design principles) .
  • Salt Formation : React with HCl or sodium to ionize the carboxylate group, enhancing aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA polymers to exploit hydrophobic interactions for controlled release .

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